methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate
Description
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique fluorine and methoxy substitutions, is of interest in various fields of scientific research.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-15-7-3-6-4-9(11(14)16-2)13-10(6)8(12)5-7/h3-5,13H,1-2H3 |
InChI Key |
RWXXESTYAJVING-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium acetate.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The fluorine and methoxy groups can enhance its binding affinity and selectivity, making it a potent compound in biological systems .
Comparison with Similar Compounds
Similar compounds to methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown significant antiviral properties.
This compound is unique due to its specific substitutions, which can enhance its biological activity and chemical reactivity compared to other indole derivatives.
Biological Activity
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole core with a methoxy group and a fluorine atom, which are known to enhance the compound's reactivity and biological properties. The presence of these substituents can influence the compound's pharmacokinetic properties, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom increases binding affinity, while the methoxy group can modulate the compound's stability and bioavailability. This compound has been shown to inhibit enzymes involved in crucial biological processes, including viral replication and cancer cell proliferation.
Antiviral Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit antiviral properties. For instance, studies have demonstrated that indole derivatives can act as integrase inhibitors in HIV-1, with certain compounds showing IC50 values in the low micromolar range . The mechanism involves chelation with metal ions within the active site of integrase, effectively disrupting viral replication.
Anticancer Properties
This compound has also been explored for its anticancer potential. The compound's ability to inhibit cancer cell proliferation has been linked to its structural characteristics, which allow it to interact with various cellular targets. In vitro studies have indicated that certain indole derivatives can induce apoptosis in cancer cells, suggesting their utility in cancer therapy .
Antimicrobial Activity
In addition to antiviral and anticancer activities, this compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for their ability to inhibit bacterial growth, with some showing significant activity against various strains . The mechanism likely involves interference with bacterial metabolic pathways or structural integrity.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Integrase Inhibition
In a study focusing on the design and synthesis of indole derivatives as integrase inhibitors, this compound was part of a series that demonstrated enhanced inhibitory effects compared to parent compounds. The optimized derivatives exhibited IC50 values significantly lower than those of unmodified compounds, confirming the importance of structural modifications in enhancing biological activity .
Case Study: Cancer Cell Proliferation
A separate study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to a marked reduction in cell viability and increased apoptosis markers, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
